![molecular formula C19H23N5O3 B2646942 7-Benzyl-1,3-dimethyl-8-morpholin-4-ylmethyl-3,7-dihydro-purine-2,6-dione CAS No. 586992-95-2](/img/structure/B2646942.png)
7-Benzyl-1,3-dimethyl-8-morpholin-4-ylmethyl-3,7-dihydro-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Crystal Structure Analysis
- Crystal Structure and Molecular Geometry: The compound's crystal structure and molecular geometry have been analyzed, revealing its typical geometry and intermolecular hydrogen bonding patterns. Such studies are crucial in understanding the compound's physical and chemical properties (Karczmarzyk & Pawłowski, 1997).
Pharmacological Properties
Cardiovascular Activity
Research on similar compounds has shown significant cardiovascular effects, including antiarrhythmic and hypotensive activities. This indicates potential applications in treating cardiovascular disorders (Chłoń-Rzepa et al., 2004).
Psychotropic Activity
The compound's derivatives have been studied for their potential as psychotropic agents, specifically as ligands for serotonin receptors. This research highlights its potential application in treating mental health disorders (Chłoń-Rzepa et al., 2013).
Analgesic Properties
- Analgesic Activity: Studies on related compounds have demonstrated significant analgesic and anti-inflammatory effects. This suggests its potential use in pain management and inflammation control (Zygmunt et al., 2015).
Synthesis and Modification
- Synthetic Approaches: Research has been conducted on the synthesis of various derivatives of this compound, highlighting methods to modify its structure for potential applications in different therapeutic areas (Karimian et al., 2017).
Potential for Solar Cell Improvement
- Photoelectric Conversion in Solar Cells: The compound's derivatives have been examined for their role in improving photoelectric conversion efficiency in dye-sensitized solar cells. This research opens avenues for its application in renewable energy technologies (Wu et al., 2009).
特性
IUPAC Name |
7-benzyl-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c1-21-17-16(18(25)22(2)19(21)26)24(12-14-6-4-3-5-7-14)15(20-17)13-23-8-10-27-11-9-23/h3-7H,8-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSJTDUMTDUZBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCOCC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Benzyl-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。